(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C15H18N2O2S2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H18N2O2S2/c1-9-4-5-20-12(9)6-13-14(18)16-15(21-13)17-7-10(2)19-11(3)8-17/h4-6,10-11H,7-8H2,1-3H3/b13-6- |
InChI Key |
CXSCXXJSWFBCQD-MLPAPPSSSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=C(C=CS3)C)/S2 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=C(C=CS3)C)S2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A common method involves reacting thiosemicarbazides with α-halo carbonyl compounds. For instance:
-
Step 1 : N-Substituted thiosemicarbazides are prepared by condensing hydrazine derivatives with isothiocyanates.
-
Step 2 : Cyclization with chloroacetic acid in acetic acid under reflux forms the thiazol-4-one core.
-
Dissolve N-benzyl-2-(2,4-dinitrophenyl)hydrazinecarbothioamide (10 mmol) in ethanol.
-
Add chloroacetone (12 mmol) and triethylamine (1.5 eq).
-
Reflux for 6–10 hours.
-
Isolate the product via filtration and recrystallize from ethanol (yield: 78–99%).
Key Data :
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide derivative | Chloroacetone | Reflux, EtOH | 85–99 |
One-Pot Multi-Component Reactions
Solvent-free and catalyst-driven methods enhance efficiency:
-
Bi(SCH₂COOH)₃-Catalyzed Synthesis :
Mix aromatic amine, aldehyde, mercaptoacetic acid, and Bi(SCH₂COOH)₃ at 70°C. The catalyst facilitates cyclization within 4–6 hours (yield: 75–90%).
Introduction of the 2,6-Dimethylmorpholin-4-yl Group
The morpholine substituent is introduced via nucleophilic substitution or condensation:
Nucleophilic Substitution on Halogenated Thiazoles
-
Step 1 : Brominate the thiazole at the 2-position using NBS (N-bromosuccinimide).
-
Step 2 : React with 2,6-dimethylmorpholine in the presence of a base (e.g., K₂CO₃) in acetonitrile.
-
Dissolve 2-bromothiazol-4-one (5 mmol) and 2,6-dimethylmorpholine (6 mmol) in acetonitrile.
-
Add K₂CO₃ (7.5 mmol) and reflux for 12 hours.
-
Purify via column chromatography (SiO₂, EtOAc/hexane) (yield: 65–80%).
Key Data :
| Thiazole Intermediate | Morpholine Derivative | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Bromothiazol-4-one | 2,6-Dimethylmorpholine | K₂CO₃ | Acetonitrile | 72 |
Formation of the Methylidene Linkage
The (3-methylthiophen-2-yl)methylidene group is introduced via Knoevenagel condensation:
Aldehyde Condensation
-
Step 1 : Synthesize 3-methylthiophene-2-carbaldehyde via Vilsmeier-Haack formylation of 3-methylthiophene.
-
Step 2 : Condense with the thiazol-4-one derivative using piperidine as a base.
-
Dissolve 2-(2,6-dimethylmorpholin-4-yl)thiazol-4-one (5 mmol) and 3-methylthiophene-2-carbaldehyde (6 mmol) in ethanol.
-
Add piperidine (0.5 mL) and reflux for 4–6 hours.
-
Cool, filter, and recrystallize from ethanol (yield: 60–75%).
Key Data :
| Thiazol-4-One Derivative | Aldehyde | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-(2,6-Dimethylmorpholin-4-yl)thiazol-4-one | 3-Methylthiophene-2-carbaldehyde | Piperidine | Ethanol | 68 |
Optimization and Stereochemical Control
Z-Selectivity in Methylidene Formation
The (5Z)-configuration is favored by:
Purification Methods
-
Column Chromatography : SiO₂ with EtOAc/hexane (3:7) resolves geometric isomers.
-
Recrystallization : Ethanol/water mixtures improve purity (mp: 182–184°C).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide Cyclization | High regioselectivity | Multi-step, long reaction times | 78–99 |
| One-Pot Catalytic Synthesis | Solvent-free, rapid | Requires specialized catalysts | 75–90 |
| Morpholine Substitution | Compatible with halogenated intermediates | Sensitivity to moisture | 65–80 |
| Knoevenagel Condensation | Stereochemical control | Aldehyde stability issues | 60–75 |
Mechanistic Insights
-
Thiazole Ring Formation : Proceeds via nucleophilic attack of the thiourea sulfur on α-halo carbonyl compounds, followed by cyclization.
-
Morpholine Introduction : SN2 displacement of halide by the morpholine nitrogen.
-
Methylidene Linkage : Base-catalyzed deprotonation generates an enolate, which attacks the aldehyde carbonyl.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Microwave synthesis (e.g., compound 5m in ) achieves higher yields (80%) in shorter times compared to traditional reflux methods (e.g., 7–24 h in ).
- Morpholine Derivatives : The target compound’s 2,6-dimethylmorpholine group may improve metabolic stability over unmethylated morpholine analogs .
Physicochemical and Structural Properties
- Z-Configuration Stability : The exocyclic double bond’s Z-configuration is critical for bioactivity and is conserved across analogs via stereoselective synthesis (e.g., sodium acetate/acetic acid conditions in ).
- Solubility : The 2,6-dimethylmorpholine group likely increases water solubility compared to 2-morpholinyl or piperidinyl analogs .
Computational and Spectral Analysis
- NMR Trends : The target compound’s ¹H NMR would show resonance for the thiophene methyl group (~2.5 ppm) and morpholine protons (~3.7 ppm), similar to compound 5m .
- LogP Predictions : The 3-methylthiophene substituent may increase logP compared to benzofuran or methoxybenzylidene analogs, suggesting enhanced membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
